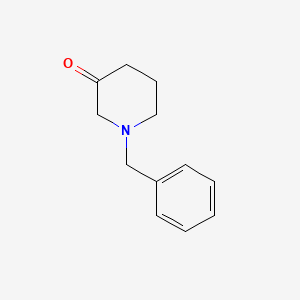

1-Benzylpiperidin-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84168. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzylpiperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQQULRBTOMLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193154 | |

| Record name | 3-Piperidinone, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40114-49-6 | |

| Record name | 3-Piperidinone, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040114496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40114-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidinone, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40114-49-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzylpiperidin-3-one synthesis mechanism and intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis mechanisms for 1-benzylpiperidin-3-one, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the core reaction pathways, intermediates, experimental protocols, and quantitative data to support research and development efforts.

Core Synthesis Mechanism: Dieckmann Condensation

The most prevalent and industrially significant method for synthesizing this compound involves an intramolecular Dieckmann condensation. This pathway typically commences with the formation of a diester intermediate, followed by cyclization, hydrolysis, and decarboxylation.

A common starting point is the double Michael addition of benzylamine to an acrylic ester, such as methyl or ethyl acrylate. This forms the intermediate N,N-bis(β-alkoxycarbonylethyl)benzylamine. This diester then undergoes an intramolecular cyclization under basic conditions to form a β-ketoester, specifically ethyl or methyl 1-benzyl-3-oxopiperidine-4-carboxylate. The final step involves the hydrolysis of the ester and subsequent decarboxylation to yield the target molecule, this compound.

Intermediates

-

N,N-bis(β-alkoxycarbonylethyl)benzylamine: Formed from the reaction of benzylamine and an acrylic ester.

-

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: The cyclic β-ketoester formed via Dieckmann condensation. This is a crucial intermediate in the synthesis of fluoroquinolone antibacterial drugs like balofloxacin.[1]

Reaction Pathway Diagram

Caption: Dieckmann condensation pathway for this compound synthesis.

Alternative Synthesis Route: N-Alkylation and Cyclization

An alternative pathway involves the initial preparation of N-benzyl glycine ethyl ester. This intermediate is then reacted with a 4-halogenated ethyl butyrate, such as 4-bromo-ethyl butyrate, to form 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate. This compound subsequently undergoes an intramolecular cyclization reaction, promoted by a base, to yield N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester, which can then be converted to the final product.[1][2]

Intermediates

-

N-benzyl glycine ethyl ester: Formed from benzylamine and a 2-haloethyl acetate.[1][2]

-

4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate: The product of the reaction between N-benzyl glycine ethyl ester and 4-halogenated ethyl butyrate.[1]

Reaction Pathway Diagram

Caption: Alternative synthesis of this compound via N-alkylation.

Quantitative Data Summary

| Parameter | Dieckmann Condensation Route | N-Alkylation and Cyclization Route | Reference |

| Overall Yield | 78.4% - 86.9% | 86.6% - 88.0% (for the cyclic intermediate) | [3][4],[1] |

| Purity | 99.6% (liquid phase) | 90.9% - 92.6% (HPLC) | [3],[1] |

| Reaction Time | 3 - 6 hours (cyclization step) | Not specified in detail | [3][4] |

| Temperature | 50 - 60°C or reflux | Not specified in detail | [3][4] |

| Key Reagents | Sodium hydride, potassium tert-butoxide, metallic sodium | Sodium tert-butoxide, sodium carbonate | [3][4][5],[1] |

| Solvents | Tetrahydrofuran, toluene, dimethyl carbonate | Tetrahydrofuran, toluene | [3][4][5],[1] |

Detailed Experimental Protocols

Protocol 1: Synthesis via Dieckmann Condensation of N-benzyl-3-aza-1,7-pimelic acid diethyl ester[3]

-

Cyclization:

-

To a 500 ml four-necked flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 200 g of tetrahydrofuran and 15.0 g (0.13 mol) of potassium tert-butoxide.

-

Prepare a mixture of 30.7 g (0.1 mol) of N-benzyl-3-aza-1,7-pimelic acid diethyl ester and 50 g of tetrahydrofuran.

-

Add the diester mixture dropwise to the flask while maintaining the temperature between 50 and 55°C.

-

After the addition is complete, stir the mixture at 55 to 60°C for 3 hours.

-

-

Hydrolysis and Decarboxylation:

-

Cool the reaction mixture to 30 to 35°C.

-

Add 100 g of water and stir the reaction at 30 to 35°C for 2 hours.

-

Acidify the system to a pH of 2.0-2.5 with 30% hydrochloric acid and stir for an additional 0.5 hours at 30 to 35°C.

-

-

Work-up and Isolation:

-

Add 100 g of dichloromethane and separate the layers.

-

Extract the aqueous layer three times with 30 g of dichloromethane each time.

-

Combine the organic phases and distill off the dichloromethane to yield this compound.

-

Protocol 2: Synthesis starting from Benzylamine and Methyl Acrylate[4]

-

Formation of the Diester Intermediate (N,N-bis(β-propionate methyl ester)benzylamine):

-

This protocol assumes the prior synthesis of the diester from benzylamine and methyl acrylate via a 1,4-addition reaction.

-

-

Dieckmann Condensation:

-

To a 250 mL dry three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.

-

Heat the mixture to reflux with stirring.

-

Add 1 mL of anhydrous methanol, followed by the slow dropwise addition of 28 g of N,N-bis(β-propionate methyl ester)benzylamine.

-

Continue to reflux for 6 hours. During this time, increase the stirring speed and add an additional 100 ml of anhydrous toluene in batches.

-

-

Hydrolysis, Decarboxylation, and Work-up:

-

Stop the reflux and cool the reaction to room temperature.

-

Extract the mixture with 150 mL of a 25% (mass fraction) hydrochloric acid solution.

-

Reflux the acidic aqueous solution in an oil bath for 5 hours.

-

Cool the reaction mixture and neutralize to a pH of approximately 8.5 with a 35% NaOH solution while stirring.

-

Extract the product with ethyl acetate (3 x 100 ml).

-

Combine the ethyl acetate layers, wash with a saturated NaCl solution, and dry over anhydrous magnesium sulfate.

-

Recover the ethyl acetate by distillation and distill the remaining material under reduced pressure to obtain 1-benzyl-4-piperidone (Note: The source material refers to the 4-piperidone isomer, but the general methodology is applicable).

-

Experimental Workflow Visualization

Caption: Comparative experimental workflows for the synthesis of this compound.

References

- 1. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 2. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 5. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Data of 1-Benzylpiperidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzylpiperidin-3-one (also known as N-Benzyl-3-piperidone), a key intermediate in the synthesis of various pharmaceutical compounds. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₅NO

-

Molecular Weight: 189.25 g/mol

-

CAS Number: 40114-49-6

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the expected chemical shifts for ¹H and ¹³C NMR of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Benzyl CH₂ | ~3.60 | Singlet | 2H |

| Piperidine Ring CH₂ | 2.00 - 3.00 | Multiplets | 8H |

Note: The exact chemical shifts and coupling constants for the piperidine ring protons can be complex due to their diastereotopic nature and conformational flexibility.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~208 |

| Aromatic C (Quaternary) | ~138 |

| Aromatic CH | ~129, ~128, ~127 |

| Benzyl CH₂ | ~63 |

| Piperidine CH₂ (adjacent to N) | ~58, ~53 |

| Piperidine CH₂ (adjacent to C=O) | ~41, ~25 |

Note: Data is based on typical values for similar structures and available information from databases like PubChem.[1]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3050 - 3030 | C-H Stretch | Medium | Aromatic |

| 2950 - 2800 | C-H Stretch | Medium | Aliphatic (CH₂) |

| ~1720 | C=O Stretch | Strong | Ketone |

| 1600, 1495, 1450 | C=C Stretch | Medium-Weak | Aromatic Ring |

| 1200 - 1000 | C-N Stretch | Medium | Tertiary Amine |

| 750 - 700 and 700 - 650 | C-H Bend (out-of-plane) | Strong | Monosubstituted Benzene |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Relative Abundance |

| 189 | [M]⁺ (Molecular Ion) | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | High (Often Base Peak) |

| 120 | [M - C₅H₇O]⁺ | Moderate |

| 98 | [M - C₇H₇O]⁺ | Moderate |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of N-benzyl compounds and cyclic ketones.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically several hundred to thousands) is required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

-

-

Sample Preparation (Thin Film Method):

-

Place a drop of the neat liquid sample of this compound between two KBr or NaCl plates.

-

Alternatively, dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition:

-

Place the sample holder in the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

-

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): This is a common technique for GC-MS. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

-

Electrospray Ionization (ESI): This is a soft ionization technique commonly used for LC-MS, which typically results in less fragmentation and a more prominent molecular ion peak.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A diagram illustrating the workflow of spectroscopic analysis.

References

An In-depth Technical Guide to the Physicochemical Properties and Stability of 1-Benzylpiperidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and stability of 1-Benzylpiperidin-3-one, a key intermediate in pharmaceutical synthesis. The information is compiled to assist researchers and professionals in drug development in understanding its chemical behavior, handling, and storage.

Core Physicochemical Properties

This compound is a heterocyclic ketone with the molecular formula C₁₂H₁₅NO.[1][2][3] Its structure, featuring a benzyl group attached to the nitrogen of a piperidinone ring, makes it a valuable scaffold in medicinal chemistry.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of the available data, particularly from commercial suppliers, may be predicted or show slight variations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO | [1][2][3] |

| Molecular Weight | 189.25 g/mol | [1][2][3] |

| Melting Point | 170-176 °C | [1] |

| Boiling Point | 295 °C (at 760 mmHg) | [1] |

| Density | 1.098 g/cm³ | [1] |

| Flash Point | 123 °C | [1] |

| pKa (Predicted) | 6.10 ± 0.20 | [1] |

| LogP (Predicted) | 1.85 | [3] |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | [3] |

Solubility: this compound is generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane, ethyl acetate, methanol, and ethanol.[4] It has poor solubility in water.[4]

Chemical Stability and Storage

Detailed experimental studies on the degradation pathways of this compound are not extensively available in the public domain. However, based on its chemical structure and information for related compounds, the following can be inferred:

-

General Stability : The compound is generally stable under normal laboratory conditions.[5]

-

Incompatibilities : It is advisable to avoid strong oxidizing agents.[5][6] As a ketone, it may also be reactive with strong acids and bases.

-

Storage Conditions : For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] Some suppliers recommend refrigeration (2-8°C or 4°C) and protection from light.[1][3] An inert atmosphere may also be beneficial for preventing slow oxidation.[4]

Experimental Protocols

Detailed, published experimental protocols for determining the physicochemical properties of this compound are scarce. The following are generalized methodologies based on standard analytical techniques for organic compounds.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if needed to powder the sample)

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (170-176 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has melted (the end of the melting range).

-

Repeat the measurement two more times and calculate the average melting point range.

Determination of Solubility

Principle: The solubility is determined by adding a known amount of solute to a known volume of solvent and observing for complete dissolution at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

Procedure (for qualitative and semi-quantitative analysis):

-

Label a series of vials with the solvents to be tested (e.g., water, ethanol, methanol, DMSO, dichloromethane).

-

Weigh a small, precise amount of this compound (e.g., 10 mg) into each vial.

-

Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding vial.

-

Cap the vial and vortex or stir the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid. If it dissolves completely, the compound is soluble at that concentration.

-

If the solid does not dissolve, the mixture can be gently heated (if the compound's stability at that temperature is known) or sonicated to aid dissolution.

-

Classify the solubility based on standard terms (e.g., very soluble, soluble, sparingly soluble, insoluble).

Stability Testing: Forced Degradation Study

Principle: Forced degradation studies expose the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and pathways. High-Performance Liquid Chromatography (HPLC) is typically used to monitor the degradation.

Apparatus:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column (e.g., C18)

-

pH meter

-

Oven

-

Photostability chamber

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix a portion of the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl).

-

Keep the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

-

Periodically withdraw samples, neutralize them, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix a portion of the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH).

-

Maintain the mixture at room temperature or a slightly elevated temperature for a set duration.

-

Withdraw samples, neutralize, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Treat a portion of the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the mixture at room temperature and protected from light.

-

Monitor the degradation over time by HPLC analysis.

-

-

Thermal Degradation:

-

Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for an extended period.

-

Also, heat a solution of the compound under reflux.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to UV light in a photostability chamber.

-

Keep a control sample wrapped in aluminum foil to protect it from light.

-

Analyze both samples by HPLC at regular intervals.

-

-

HPLC Analysis: For each condition, compare the chromatogram of the stressed sample to that of a reference (unstressed) sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the chemical stability of a compound like this compound.

Caption: Workflow for forced degradation stability testing of this compound.

References

- 1. 1-Benzyl-3-piperidone | 40114-49-6 [amp.chemicalbook.com]

- 2. 3-Piperidinone, 1-(phenylmethyl)- | C12H15NO | CID 96650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.es [fishersci.es]

- 6. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 7. fishersci.com [fishersci.com]

Conformational Landscape of 1-Benzylpiperidin-3-one: A Theoretical and Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidin-3-one is a heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its conformational flexibility, largely dictated by the piperidine ring, is crucial for its interaction with biological targets. This technical guide provides an in-depth analysis of the conformational preferences and theoretical underpinnings of this compound, integrating spectroscopic data with computational modeling to offer a comprehensive understanding of its three-dimensional structure. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The conformational behavior of substituted piperidines significantly influences their biological activity by defining the spatial arrangement of pharmacophoric features. In this compound, the interplay between the bulky N-benzyl group and the carbonyl function at the 3-position governs the conformational equilibrium of the six-membered ring. Understanding this equilibrium is paramount for the rational design of novel therapeutics derived from this versatile building block. This guide will explore the conformational analysis of this compound through a combination of theoretical studies and a review of relevant experimental data for analogous structures.

Conformational Isomers of this compound

The piperidine ring in this compound can, in principle, adopt several conformations, with the most significant being the chair, boat, and twist-boat forms.

-

Chair Conformation: This is generally the most stable conformation for six-membered rings, minimizing both angular and torsional strain. The substituents can occupy either axial or equatorial positions. For this compound, the bulky benzyl group is expected to predominantly occupy the equatorial position to minimize steric hindrance.

-

Boat Conformation: This is a higher-energy conformation characterized by eclipsing interactions and a "flagpole" steric clash between substituents at the 1 and 4 positions.

-

Twist-Boat Conformation: This is an intermediate conformation between the chair and boat forms, which is more stable than the pure boat form but generally less stable than the chair conformation.

The energetic relationship and interconversion between these conformers can be computationally modeled and experimentally probed, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

Figure 1: Conformational interconversion pathway for the piperidine ring.

Theoretical Studies: A Computational Approach

Density Functional Theory (DFT) calculations are a powerful tool for investigating the geometric and energetic properties of molecular conformers. For this compound, a computational study would provide valuable insights into its conformational landscape.

Computational Methodology

A typical computational protocol for the conformational analysis of this compound would involve the following steps:

-

Initial Structure Generation: Generation of initial 3D structures for the chair (with equatorial and axial benzyl group), boat, and twist-boat conformers.

-

Geometry Optimization: Optimization of the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This level of theory has been successfully applied to related N-benzylpiperidone systems.

-

Frequency Calculations: Performance of frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Relative Energy Calculation: Calculation of the relative energies of the different conformers, including ZPVE corrections, to determine their relative stabilities.

Figure 2: Workflow for the computational conformational analysis.

Predicted Quantitative Data

Based on studies of analogous compounds, a DFT study of this compound is expected to yield the following quantitative data, which is crucial for understanding its structural preferences.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Predicted Relative Energy (kcal/mol) |

| Chair (Equatorial Benzyl) | 0.00 (most stable) |

| Chair (Axial Benzyl) | > 5.0 |

| Twist-Boat | ~ 4.0 - 6.0 |

| Boat | > 6.0 |

Table 2: Predicted Key Geometric Parameters for the Most Stable Chair Conformer

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-C2 | ~ 1.46 |

| C2-C3 | ~ 1.52 |

| C3-C4 | ~ 1.51 |

| C4-C5 | ~ 1.53 |

| C5-C6 | ~ 1.53 |

| C6-N1 | ~ 1.46 |

| C3=O | ~ 1.22 |

| N1-CH₂ (benzyl) | ~ 1.47 |

| Dihedral Angles (degrees) | |

| C6-N1-C2-C3 | ~ -55° |

| N1-C2-C3-C4 | ~ 50° |

| C2-C3-C4-C5 | ~ -50° |

| C3-C4-C5-C6 | ~ 55° |

| C4-C5-C6-N1 | ~ -60° |

| C5-C6-N1-C2 | ~ 60° |

Note: The values in Tables 1 and 2 are predicted based on computational studies of similar N-benzylpiperidone structures and would require a specific DFT calculation on this compound for precise values.

Experimental Analysis

Experimental techniques, particularly NMR spectroscopy and X-ray crystallography, are essential for validating theoretical models and providing a definitive picture of the conformational state of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful method for conformational analysis in solution. The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.

-

Spectral Analysis: Analyze the chemical shifts, multiplicities, and coupling constants of the piperidine ring protons. For a chair conformation, one would expect to observe distinct signals for axial and equatorial protons.

Table 3: Expected ¹H NMR Coupling Constants for the Chair Conformation

| Coupling | Dihedral Angle (approx.) | Expected J-value (Hz) |

| J(H₂ax, H₃ax) | ~180° | 8 - 12 |

| J(H₂eq, H₃ax) | ~60° | 2 - 4 |

| J(H₂ax, H₃eq) | ~60° | 2 - 4 |

| J(H₂eq, H₃eq) | ~60° | 2 - 4 |

The observation of large diaxial couplings would provide strong evidence for the predominance of a chair conformation in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise and unambiguous structural information in the solid state, including bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Note: As of the time of this writing, a publicly available crystal structure of this compound has not been identified in crystallographic databases. The availability of such a structure would provide invaluable benchmark data for computational models.

Conclusion

An In-depth Technical Guide on the Reaction Kinetics and Thermodynamic Data of 1-Benzylpiperidone Isomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available thermodynamic data and general reaction kinetics for N-benzylpiperidone derivatives. Due to a notable scarcity of specific experimental data for 1-benzylpiperidin-3-one, this document leverages detailed thermodynamic information available for its close structural isomer, 1-benzyl-4-piperidone, as a substantive case study. The guide includes a compilation of thermodynamic parameters, detailed experimental protocols for their determination, and a discussion of the kinetic principles relevant to this class of compounds. Methodologies for kinetic analysis are also presented. Visualizations are provided to illustrate experimental workflows and conceptual relationships.

Introduction

N-benzylpiperidone scaffolds are significant structural motifs in medicinal chemistry and drug development. Their rigid cyclic structure, combined with the lipophilic N-benzyl group, makes them valuable intermediates in the synthesis of a wide range of biologically active compounds. Understanding the thermodynamic stability and reaction kinetics of these molecules is crucial for optimizing synthetic routes, predicting reaction outcomes, and designing novel derivatives with desired pharmacological profiles. This guide aims to consolidate the available quantitative data and experimental methodologies pertinent to 1-benzylpiperidone isomers, with a focus on providing a practical resource for researchers in the field.

Thermodynamic Data for 1-Benzyl-4-piperidone

Enthalpies of Formation and Vaporization

The standard molar enthalpies of formation in the condensed and gaseous phases, along with the standard molar enthalpy of vaporization for liquid 1-benzyl-4-piperidone at 298.15 K, are summarized in the table below.

| Thermodynamic Parameter | Value (kJ·mol⁻¹) |

| Standard molar enthalpy of formation (liquid), ΔfH°(l) | -164.5 ± 3.8 |

| Standard molar enthalpy of vaporization, ΔlᵍH° | 92.3 ± 1.5 |

| Standard molar enthalpy of formation (gas), ΔfH°(g) | -72.2 ± 4.1 |

Data sourced from thermochemical studies on piperidone derivatives.

Thermodynamics of the Reduction of 1-Benzyl-4-piperidone

The thermodynamic parameters for the reduction of 1-benzyl-4-piperidone to 1-benzyl-4-hydroxypiperidine with 2-propanol in n-hexane at 298.15 K have been determined.[1]

| Thermodynamic Quantity | Value |

| Equilibrium Constant, K | 26.2 ± 1.7 |

| Standard Gibbs free energy of reaction, ΔrG° | -8.10 ± 0.16 kJ·mol⁻¹ |

| Standard enthalpy of reaction, ΔrH° | -3.44 ± 0.42 kJ·mol⁻¹ |

| Standard entropy of reaction, ΔrS° | 15.6 ± 1.4 J·K⁻¹·mol⁻¹ |

These values indicate that the reduction of 1-benzyl-4-piperidone is a spontaneous and exothermic process under these conditions.[1]

Reaction Kinetics of N-Benzylpiperidones (General Discussion)

Specific kinetic data, such as rate constants and activation energies for reactions involving this compound, are not well-documented in publicly available literature. However, based on the functional groups present (a cyclic ketone and a tertiary amine), its general reactivity can be inferred. Key reactions include the reduction of the carbonyl group, reactions at the α-carbon, and reactions involving the nitrogen atom.

The kinetics of such reactions are typically studied by monitoring the change in concentration of a reactant or product over time. For reactions involving a change in chromophore, such as the reduction of a ketone, UV-Vis spectroscopy is a common analytical technique.[2][3][4][5][6] The rate constant (k) can be determined from the integrated rate law corresponding to the order of the reaction.

The temperature dependence of the reaction rate is described by the Arrhenius equation:

k = A * e(-Ea/RT)

where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature

By determining the rate constant at different temperatures, the activation energy can be calculated from the slope of an Arrhenius plot (ln(k) vs. 1/T).[7][8][9][10][11]

Experimental Protocols

This section details the methodologies for determining the thermodynamic and kinetic parameters discussed in this guide.

Determination of Thermodynamic Parameters

The following diagram illustrates the workflow for the experimental determination of the thermodynamic properties of a compound like 1-benzyl-4-piperidone.

References

- 1. edu.rsc.org [edu.rsc.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. preisig.folk.ntnu.no [preisig.folk.ntnu.no]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Arrhenius plot - Wikipedia [en.wikipedia.org]

- 10. Video: Arrhenius Plots [jove.com]

- 11. proprep.com [proprep.com]

Synthesis of 1-Benzylpiperidin-3-one from 1-benzyl-3-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-benzylpiperidin-3-one from its precursor, 1-benzyl-3-hydroxypiperidine. This conversion is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The guide provides a comparative overview of common oxidation methods, detailed experimental protocols, and comprehensive data presentation to aid researchers in selecting and executing the optimal synthetic route.

Overview of Synthetic Pathways

The transformation of a secondary alcohol, such as 1-benzyl-3-hydroxypiperidine, to a ketone, this compound, is a standard oxidation reaction in organic synthesis. Several established methods can be employed for this purpose, each with its own set of advantages and disadvantages regarding reaction conditions, yield, and scalability. This guide focuses on three widely used oxidation protocols: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation.

dot

Caption: Synthetic overview for the oxidation of 1-benzyl-3-hydroxypiperidine.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in the table below.

| Property | 1-Benzyl-3-hydroxypiperidine[1] | This compound[2] |

| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₅NO |

| Molecular Weight | 191.27 g/mol | 189.25 g/mol |

| Appearance | Colorless to pale yellow crystalline solid | Not specified (typically an oil or solid) |

| CAS Number | 14813-01-5 | 40114-49-6 |

Comparative Analysis of Oxidation Methods

The selection of an appropriate oxidation method is critical and depends on factors such as the scale of the reaction, the desired purity of the product, and the sensitivity of the starting material to acidic or harsh conditions.

| Oxidation Method | Reagents | Typical Yield | Advantages | Disadvantages |

| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) | High | Mild reaction conditions, high yields, avoids heavy metals.[3] | Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct.[3] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | High | Mild conditions, neutral pH, high chemoselectivity, short reaction times, easy workup.[4][5] | DMP is expensive and potentially explosive.[6] |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Good to High | Readily available and stable reagent, can be performed at room temperature.[7] | Chromium(VI) reagent is toxic and carcinogenic, can be acidic, and workup can be challenging.[7][8][9] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using Swern, Dess-Martin, and PCC oxidation methods. These protocols are adapted from general procedures and may require optimization for specific laboratory conditions.

Swern Oxidation

dot

Caption: Step-by-step workflow for the Swern oxidation.

Materials:

-

1-benzyl-3-hydroxypiperidine

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add DMSO (2.2 eq.) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of 1-benzyl-3-hydroxypiperidine (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq.) dropwise, and continue stirring for 30 minutes at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Dess-Martin Oxidation

dot

References

- 1. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 2. 3-Piperidinone, 1-(phenylmethyl)- | C12H15NO | CID 96650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 14813-01-5|1-Benzylpiperidin-3-ol|BLD Pharm [bldpharm.com]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 8. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 9. cs.gordon.edu [cs.gordon.edu]

A Technical Guide to the Dieckmann Condensation Route for 1-Benzyl-4-keto-3-piperidinecarboxylic Acid Esters

Abstract: This technical guide provides an in-depth overview of the synthesis of 1-benzyl-4-keto-3-piperidinecarboxylic acid esters, a key intermediate in pharmaceutical development. The core of this synthesis is the Dieckmann condensation, an intramolecular cyclization of a diester. This document details the multi-step synthesis pathway, the reaction mechanism, comprehensive experimental protocols, and a summary of relevant quantitative data. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

Piperidine derivatives are crucial scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceutical agents.[1][2][3] Specifically, 1-benzyl-4-oxopiperidine-3-carboxylate and its esters are valuable intermediates used in the synthesis of a range of bioactive molecules, including analgesics and anti-inflammatory agents.[1][3] The benzyl group serves as a convenient protecting group for the nitrogen atom, which can be removed at a later stage of a synthetic sequence.[4]

The key transformation in the construction of the 4-oxopiperidine ring system is the Dieckmann condensation. This reaction is a base-catalyzed, intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5][6][7] The reaction is particularly effective for forming stable five- and six-membered rings, making it an ideal strategy for the synthesis of cyclopentanone and cyclohexanone derivatives, as well as heterocyclic analogues like the target piperidone.[7][8]

This guide will focus on a common and effective route starting from N-benzyl glycine ethyl ester, which is converted to a diester intermediate and subsequently cyclized.

Synthesis Pathway Overview

The overall synthesis involves a three-step process starting from commercially available materials. The pathway begins with the preparation of an acyclic diester, which is the direct precursor for the crucial Dieckmann condensation. The final product is often isolated as a hydrochloride salt for improved stability and handling.

Figure 1: Overall workflow for the synthesis of the target compound.

The Dieckmann Condensation: Core Mechanism

The Dieckmann condensation is an intramolecular version of the Claisen condensation.[9] The mechanism involves the formation of an enolate from one of the ester groups, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is highly acidic.[9] An acidic workup is required to protonate the enolate and yield the final product.

Figure 2: Mechanism of the Dieckmann Condensation.

Experimental Protocols

The following protocols are compiled based on procedures outlined in the scientific literature and patents.[10][11]

Synthesis of the Diester Precursor (4-[Benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate)

This initial step involves the N-alkylation of N-benzyl glycine ethyl ester to form the acyclic diester required for cyclization.

-

Reagents & Setup:

-

N-benzyl glycine ethyl ester (1.0 eq)

-

4-bromo-ethyl butyrate (1.0-1.2 eq)

-

Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)

-

Toluene or Tetrahydrofuran (THF)

-

Reaction flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Dissolve N-benzyl glycine ethyl ester in toluene or THF in the reaction flask.

-

Add sodium carbonate to the solution.

-

Add 4-bromo-ethyl butyrate to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain the crude diester precursor, which can be used in the next step without further purification.

-

Dieckmann Condensation to Yield Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate

This is the key cyclization step. Strong bases are required to promote the intramolecular condensation.

-

Reagents & Setup:

-

Diester precursor (from Step 4.1) (1.0 eq)

-

Base: Sodium tert-butoxide (NaOtBu) or Sodium Hydride (NaH, 60% dispersion in oil) (1.1-2.0 eq)

-

Anhydrous organic solvent (e.g., Toluene, THF)

-

Reaction vessel under an inert atmosphere (Nitrogen or Argon).

-

-

Procedure (using NaOtBu):

-

Dissolve the diester precursor in anhydrous toluene in the reaction vessel.

-

Add sodium tert-butoxide portion-wise to the solution while stirring.

-

Heat the mixture to reflux (approx. 100-125 °C for toluene) and maintain for 2-3 hours.[12]

-

Monitor the reaction for the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding water.

-

Adjust the pH to ~7-8 with a dilute acid (e.g., acetic acid).[11]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude β-keto ester. The product can be purified by column chromatography if necessary.

-

Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt often facilitates purification by crystallization and improves the compound's stability.

-

Reagents & Setup:

-

Crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate or Diethyl ether

-

Petroleum ether

-

-

Procedure:

-

Dissolve the crude product from Step 4.2 in ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add concentrated HCl while stirring. A precipitate should form.

-

Continue stirring in the ice bath for 30 minutes.

-

Filter the resulting solid and wash with cold diethyl ether.

-

To further purify, the solid can be recrystallized. Dissolve the solid in a minimal amount of a suitable solvent (e.g., ethanol), and then precipitate by adding a non-polar solvent like petroleum ether.[1]

-

Dry the crystalline powder under vacuum.

-

Data Summary

The following tables summarize the quantitative data reported for this synthesis pathway and the properties of the final product.

Table 1: Reaction Yields and Purity

| Step | Product | Reported Yield | Purity (Method) | Reference |

|---|---|---|---|---|

| 1-3 | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | 86.6 - 88.0% (overall) | 90.9 - 92.6% (HPLC) | [11] |

| 2 | General Dieckmann Product | ~75% | N/A (Column Chromatography) |[10] |

Table 2: Product Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | [13] |

| Molecular Formula | C₁₅H₁₉NO₃ | [13] |

| Molecular Weight | 261.32 g/mol | [13] |

| Appearance | Brown crystalline powder (hydrochloride salt) | [1] |

| Melting Point | 165 °C (dec.) (hydrochloride salt) |[14] |

Conclusion

The Dieckmann condensation provides a robust and efficient method for the synthesis of 1-benzyl-4-keto-3-piperidinecarboxylic acid esters. The overall process, beginning from N-benzyl glycine ethyl ester, represents a reliable pathway to this valuable pharmaceutical intermediate. The reaction is high-yielding, and the protocols for synthesis, workup, and purification are well-established. This guide provides the necessary detail for researchers to replicate and potentially optimize this important synthetic transformation.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 10. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 11. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 12. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 13. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ethyl 1-Benzyl-3-oxo-4-piperidinecarboxylate Hydrochloride | 52763-21-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Genesis of 1-Benzylpiperidin-3-one: A Journey Through Early Synthetic Chemistry

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. Among its varied derivatives, 1-Benzylpiperidin-3-one stands as a crucial intermediate in the synthesis of a wide array of bioactive molecules. This whitepaper delves into the early literature surrounding the discovery and synthesis of this pivotal compound, offering a technical guide for professionals in drug development and chemical research.

Early Explorations: The Dawn of Piperidone Synthesis

The initial synthesis of this compound is rooted in the broader exploration of piperidone chemistry. Foundational work in the mid-20th century by researchers such as S. M. McElvain and his contemporaries laid the groundwork for the construction of the piperidine ring, a critical step in accessing these compounds. A significant and elegant method that emerged for the creation of cyclic ketones is the Dieckmann condensation, an intramolecular cyclization of a diester.

One of the earliest and most pertinent synthetic routes to the 1-benzyl-3-piperidone core structure involves the Dieckmann cyclization of N-benzyl-N-(2-carboethoxyethyl)-β-alanine ethyl ester. This approach highlights a classic strategy for forming the 6-membered piperidone ring.

The Dieckmann Condensation Pathway

The logical workflow for the synthesis of this compound via the Dieckmann condensation is a multi-step process that begins with readily available starting materials. The key steps are outlined below:

-

Formation of the Diester Precursor: The synthesis commences with the alkylation of N-benzyl-β-alanine ethyl ester with ethyl acrylate. This Michael addition reaction yields the crucial diester intermediate, N-benzyl-N-(2-carboethoxyethyl)-β-alanine ethyl ester.

-

Intramolecular Cyclization: The diester then undergoes an intramolecular Dieckmann condensation using a strong base, such as sodium ethoxide. This reaction forges the carbon-carbon bond necessary to form the six-membered ring, resulting in a β-keto ester intermediate.

-

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is subsequently hydrolyzed and decarboxylated to yield the target molecule, this compound.

Experimental Protocols of Early Synthetic Methods

While the specific, seminal publication detailing the absolute first synthesis of this compound remains elusive in readily available literature, the work of McElvain and others on related piperidones provides a blueprint for the experimental procedures of that era. The following is a representative protocol based on the principles of the Dieckmann condensation for similar structures.

Synthesis of N-benzyl-N-(2-carboethoxyethyl)-β-alanine ethyl ester:

A mixture of N-benzyl-β-alanine ethyl ester and a slight molar excess of ethyl acrylate is heated, often without a solvent or in a high-boiling inert solvent, for several hours. The progress of the reaction would have been monitored by physical properties such as refractive index or by fractional distillation of the reaction mixture.

Dieckmann Cyclization, Hydrolysis, and Decarboxylation:

The crude diester is dissolved in a dry, inert solvent like benzene or toluene. A strong base, typically sodium ethoxide (prepared in situ from sodium metal and absolute ethanol), is added portion-wise. The mixture is heated at reflux for an extended period to effect cyclization. Following the cyclization, the reaction mixture is acidified and heated to facilitate the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid to afford this compound. The final product would be purified by vacuum distillation.

Quantitative Data from Early Literature

| Step | Reaction | Reagents | Typical Yield |

| 1 | Michael Addition | N-benzyl-β-alanine ethyl ester, ethyl acrylate | Moderate to Good |

| 2 | Dieckmann Condensation | Sodium ethoxide, heat | Moderate |

| 3 | Hydrolysis & Decarboxylation | Acid, heat | Good |

Modern Synthetic Approaches: An Evolution in Efficiency

Contemporary methods for the synthesis of this compound and its hydrochloride salt often prioritize higher yields, operational simplicity, and improved safety profiles. These modern routes, frequently detailed in patent literature, provide a contrast to the classical methods.

One prevalent modern approach begins with 3-hydroxypyridine.[1] The synthesis proceeds through the following key transformations:

-

N-Benzylation: 3-Hydroxypyridine is reacted with benzyl chloride to form the corresponding N-benzylpyridinium salt.

-

Reduction: The pyridinium ring is then reduced to a piperidine.

-

Oxidation: The secondary alcohol at the 3-position is oxidized to the ketone, yielding this compound.

Another innovative route starts from γ-butyrolactone, involving a six-step process that includes aminolysis with benzylamine, hydrolysis, esterification, condensation with ethyl bromoacetate, cyclization, and finally, hydrolysis with decarboxylation.[1]

A third modern strategy involves the preparation of N-benzylglycine ethyl ester, which is then reacted with a 4-halobutyrate ester, followed by cyclization and hydrolysis to give the target compound.[2]

Visualizing the Synthetic Pathways

To further elucidate the logical flow of these synthetic strategies, the following diagrams are provided in the DOT language.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of the Ketone in 1-Benzylpiperidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the ketonic carbonyl group in 1-benzylpiperidin-3-one, a versatile synthetic intermediate in medicinal chemistry. The document details key reactions, including reduction, reductive amination, enolate formation and subsequent alkylation, as well as predicted reactivity in Grignard and Wittig reactions. Experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Nucleophilic Addition: Reduction of the Ketone

The ketone functionality of this compound is readily susceptible to nucleophilic attack by hydride reagents, leading to the formation of the corresponding secondary alcohol, 1-benzylpiperidin-3-ol. This transformation is a fundamental reaction in the synthesis of various biologically active molecules.

Diastereoselectivity

The reduction of the prochiral ketone in this compound can lead to the formation of two diastereomers, the cis and trans isomers of 1-benzylpiperidin-3-ol. The stereochemical outcome of the reduction is influenced by the steric hindrance of the reducing agent and the reaction conditions. Bulky hydride reagents tend to favor the formation of the trans isomer via equatorial attack on the more stable chair conformation of the piperidinone ring, while smaller hydride reagents may show less selectivity.

Quantitative Data: Reduction of this compound

| Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Product |

| Sodium Borohydride (NaBH₄) | Ethanol | Room Temperature | Overnight | 86 | 1-Benzylpiperidin-3-ol |

Experimental Protocol: Reduction with Sodium Borohydride

This protocol is adapted from established procedures for the reduction of N-substituted piperidones.

Materials:

-

This compound

-

Sodium Borohydride (NaBH₄)

-

Ethanol

-

Hydrochloric Acid (1 M)

-

Sodium Hydroxide (3 M)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Deionized Water

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully add 1 M hydrochloric acid to quench the excess sodium borohydride.

-

Adjust the pH of the solution to >10 with 3 M sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzylpiperidin-3-ol.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a powerful method for the formation of C-N bonds, converting the ketone of this compound into a variety of primary, secondary, and tertiary amines. This reaction typically proceeds in a one-pot fashion through the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of this compound, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an iminium ion, which is then reduced by a hydride source to yield the final amine product.

Quantitative Data: Reductive Amination of 1-Benzyl-4-piperidone (Analogous System)

The following data for the closely related 1-benzyl-4-piperidone provides a strong indication of the expected outcomes for the 3-oxo isomer.[1]

| Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Aniline | Sodium Triacetoxyborohydride | Dichloroethane | Room Temperature | 1-24 h | High |

| Benzylamine | Sodium Cyanoborohydride | Methanol | Room Temperature | 1-24 h | High |

| Ammonia | Catalytic Hydrogenation (Pd/C) | Methanol | Room Temperature | - | High |

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is based on general procedures for the reductive amination of ketones.[1]

Materials:

-

This compound

-

Primary or Secondary Amine (e.g., Aniline)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated Aqueous Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCE or DCM, add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the same solvent (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-amino-1-benzylpiperidine.

Enolate Chemistry: α-Functionalization

The presence of α-protons to the ketone in this compound allows for the formation of an enolate anion under basic conditions. This nucleophilic intermediate can then be reacted with various electrophiles, such as alkyl halides, to achieve α-functionalization.

Regioselectivity of Enolate Formation

This compound has two potential sites for deprotonation: the C2 and C4 positions. The regioselectivity of enolate formation can be controlled by the reaction conditions.

-

Kinetic Enolate: Formed by the rapid and irreversible deprotonation of the less sterically hindered α-proton (typically at C4) using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).

-

Thermodynamic Enolate: Formed under conditions that allow for equilibration, favoring the more substituted and thermodynamically more stable enolate (typically at C2). This is generally achieved using a smaller, weaker base at higher temperatures.

Alkylation of the Enolate

The formed enolate can be trapped with an electrophile, such as methyl iodide, in an SN2 reaction to form a new carbon-carbon bond at the α-position.

Experimental Protocol: General Procedure for Kinetic Enolate Formation and Alkylation

Materials:

-

This compound

-

Lithium Diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl Halide (e.g., Methyl Iodide)

-

Saturated Aqueous Ammonium Chloride Solution

-

Diethyl Ether

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Predicted Reactivity with Organometallic Reagents

Grignard Reaction

The ketone in this compound is expected to react with Grignard reagents (R-MgX) via nucleophilic addition to the carbonyl carbon. This reaction, after an acidic workup, would yield a tertiary alcohol. The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the C3 position. It is important to use an excess of the Grignard reagent to ensure complete reaction and to account for any potential side reactions, such as deprotonation at the α-positions.

Wittig Reaction

The Wittig reaction provides a method for the conversion of the ketone in this compound into an alkene. The reaction involves a phosphonium ylide (Wittig reagent), which acts as a nucleophile, attacking the carbonyl carbon. The resulting betaine intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide used. For a sterically hindered ketone like this compound, the reaction may be slow and require forcing conditions.[2]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this guide.

Caption: Workflow for the reductive amination of this compound.

Caption: Pathway for the α-alkylation of this compound via its kinetic enolate.

This guide provides a foundational understanding of the reactivity of the ketone in this compound, offering practical insights for its application in synthetic chemistry and drug development. Further investigation into the specific conditions for Grignard and Wittig reactions with this substrate is recommended for a more complete reactivity profile.

References

Tautomerism in 1-Benzylpiperidin-3-one and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 1-benzylpiperidin-3-one and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a crucial role in the chemical reactivity, biological activity, and physicochemical properties of molecules. In the context of this compound, a cyclic β-aminoketone, the predominant form of tautomerism is the keto-enol equilibrium. Understanding and quantifying this equilibrium is of significant interest in drug design and development, as the different tautomers can exhibit distinct pharmacological profiles.

The Keto-Enol Tautomeric Equilibrium

This compound (the keto form) can exist in equilibrium with its enol tautomer, 1-benzyl-1,2,5,6-tetrahydropyridin-3-ol. This equilibrium is influenced by various factors, including the solvent, temperature, and the presence of substituents on the piperidine ring or the benzyl group. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the piperidine ring.

dot

Caption: Keto-enol tautomerism of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the Dieckmann condensation of N-benzyl-bis(2-ethoxycarbonylethyl)amine, followed by hydrolysis and decarboxylation.

dot

Methodological & Application

Application Notes: Synthesis of Novel Cholinesterase Inhibitors Utilizing a 1-Benzylpiperidin-3-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The progressive cognitive decline characteristic of Alzheimer's disease (AD) is closely linked to a deficit in cholinergic signaling in the brain.[1][2] A primary therapeutic strategy for managing AD symptoms is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[3][4] By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission.[4][5] The N-benzylpiperidine moiety is a key pharmacophore found in several potent cholinesterase inhibitors, including the well-established drug Donepezil.[6][7] This document outlines the application of 1-benzylpiperidin-3-one as a versatile starting material for the synthesis of novel cholinesterase inhibitors.

Rationale for Using this compound

This compound offers a strategic starting point for the synthesis of diverse cholinesterase inhibitors. The ketone functionality at the 3-position provides a reactive handle for various chemical transformations, allowing for the introduction of different pharmacophoric elements. The benzyl group on the piperidine nitrogen is a common feature in many AChE inhibitors, contributing to binding at the enzyme's active site.[8] Synthetic strategies such as reductive amination and Wittig reactions can be employed to generate a library of derivatives with potential inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another important target in AD therapy.[8][9]

Cholinergic Signaling Pathway and Inhibition

The cholinergic signaling pathway is crucial for cognitive functions like memory and learning.[1] In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse.[3][4] Acetylcholinesterase (AChE) rapidly hydrolyzes ACh in the synaptic cleft, terminating the signal.[10] In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced ACh levels.[2][3] Cholinesterase inhibitors act by blocking AChE, thereby increasing the availability of ACh to stimulate postsynaptic receptors and ameliorate the cognitive symptoms.[4][11]

Synthetic Workflow for Cholinesterase Inhibitors from this compound

A general synthetic workflow starting from this compound to generate potential cholinesterase inhibitors involves a key reductive amination step. This approach allows for the introduction of various aromatic and heteroaromatic amines, which can interact with key residues in the active site of cholinesterases.

Experimental Protocols

Protocol 1: Synthesis of 3-(Arylamino)-1-benzylpiperidine Derivatives via Reductive Amination

This protocol describes a general procedure for the synthesis of 3-amino-1-benzylpiperidine derivatives, which are precursors to potent cholinesterase inhibitors.

Materials:

-

This compound hydrochloride

-

Substituted aromatic amine (e.g., aniline, substituted anilines)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) and the desired aromatic amine (1.1 eq) in dichloroethane, add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-(arylamino)-1-benzylpiperidine derivative.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of the inhibitory activity of the synthesized compounds against AChE and BChE using a modified Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Synthesized inhibitor compounds

-

Donepezil or Tacrine (as a reference standard)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the synthesized compounds and the reference standard in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the inhibitor solution at various concentrations, and the enzyme solution (AChE or BChE).

-